(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 39996-22-0
VCID: VC5903209
InChI: InChI=1S/C15H15NO3/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3
SMILES: COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)N)OC
Molecular Formula: C15H15NO3
Molecular Weight: 257.289

(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone

CAS No.: 39996-22-0

Cat. No.: VC5903209

Molecular Formula: C15H15NO3

Molecular Weight: 257.289

* For research use only. Not for human or veterinary use.

(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone - 39996-22-0

Specification

CAS No. 39996-22-0
Molecular Formula C15H15NO3
Molecular Weight 257.289
IUPAC Name (2-amino-4,5-dimethoxyphenyl)-phenylmethanone
Standard InChI InChI=1S/C15H15NO3/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3
Standard InChI Key WNMYELHTHAILAM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)N)OC

Introduction

Structural and Molecular Characteristics

(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone features a central ketone group bridging two aromatic rings: a phenyl group and a 2-amino-4,5-dimethoxyphenyl moiety. The molecular formula is C₁₅H₁₅NO₃, with a molecular weight of 257.29 g/mol. The amino group at the 2-position and methoxy groups at the 4- and 5-positions on one phenyl ring create a sterically hindered environment, while the unsubstituted phenyl ring contributes to planar symmetry.

Key structural features include:

  • Electron-donating groups: The amino (-NH₂) and methoxy (-OCH₃) groups enhance electron density on the dimethoxyphenyl ring, influencing nucleophilic substitution and redox reactivity .

  • Conjugation effects: The ketone group facilitates conjugation between the two aromatic systems, potentially stabilizing charge-transfer interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone can be inferred from methods used for analogous compounds. A plausible route involves:

  • Friedel-Crafts Acylation: Reacting 2-amino-4,5-dimethoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane .

  • Grignard Reaction: Treating 2-amino-4,5-dimethoxybenzaldehyde with phenylmagnesium bromide, followed by oxidation of the resulting alcohol to the ketone .

Key parameters for optimization include:

  • Temperature control (0–25°C) to minimize side reactions .

  • Solvent selection (e.g., tetrahydrofuran or dichloromethane) to enhance reaction efficiency .

Industrial-Scale Production

Industrial synthesis would require modifications for scalability:

  • Continuous flow reactors to improve heat dissipation and yield.

  • Green chemistry principles: Substituting hazardous solvents (e.g., dichloromethane) with ionic liquids or supercritical CO₂ .

Chemical Reactivity and Reaction Pathways

Oxidation and Reduction

  • Oxidation: The ketone group is resistant to further oxidation under mild conditions. Strong oxidants (e.g., KMnO₄/H₂SO₄) may cleave the aromatic rings, yielding dicarboxylic acids .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, while preserving the amino and methoxy groups .

Substitution Reactions

  • Electrophilic substitution: The amino group directs electrophiles to the para position on the dimethoxyphenyl ring, enabling nitration or sulfonation .

  • Nucleophilic substitution: Methoxy groups can be demethylated using BBr₃ to yield phenolic derivatives .

Applications in Scientific Research

Medicinal Chemistry

  • Antimicrobial activity: Analogous compounds exhibit moderate inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) .

  • Kinase inhibition: The planar structure allows interaction with ATP-binding pockets in kinases, suggesting potential as a cancer therapeutic .

Materials Science

  • Luminescent materials: Conjugation between aromatic systems enables applications in organic light-emitting diodes (OLEDs) .

  • Coordination chemistry: The amino and ketone groups can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesReactivity/Applications
(2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanoneMethyl group on phenyl ringEnhanced lipophilicity for drug delivery
(2-Amino-4,5-dimethoxyphenyl)(4-chlorophenyl)methanoneChlorine substituentIncreased electrophilicity for SNAr reactions
2'-Amino-4',5'-dimethoxyacetophenoneAcetyl group instead of benzoylSimplified synthesis but reduced conjugation

Challenges and Future Directions

  • Synthetic optimization: Developing one-pot methodologies to reduce purification steps .

  • Biological profiling: Screening against neglected disease targets (e.g., tropical parasites) .

  • Computational modeling: DFT studies to predict regioselectivity in substitution reactions .

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